molecular formula C10H10FNO4S B2765975 3-(Cyclopropylsulfamoyl)-4-fluorobenzoic acid CAS No. 926252-91-7

3-(Cyclopropylsulfamoyl)-4-fluorobenzoic acid

Cat. No.: B2765975
CAS No.: 926252-91-7
M. Wt: 259.25
InChI Key: NHDVPJCXYONAJB-UHFFFAOYSA-N
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Description

3-(Cyclopropylsulfamoyl)-4-fluorobenzoic acid is an organic compound characterized by the presence of a cyclopropylsulfamoyl group and a fluorine atom attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylsulfamoyl)-4-fluorobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropylsulfamoyl Group: This step involves the reaction of cyclopropylamine with a sulfonyl chloride to form the cyclopropylsulfamoyl intermediate.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic aromatic substitution using a fluorinating agent such as N-fluorobenzenesulfonimide.

    Coupling with Benzoic Acid: The final step involves coupling the cyclopropylsulfamoyl intermediate with a benzoic acid derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylsulfamoyl)-4-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The fluorine atom and the sulfonamide group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(Cyclopropylsulfamoyl)-4-fluorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylsulfamoyl)-4-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylsulfamoyl group can form strong interactions with active sites, while the fluorine atom can enhance binding affinity and specificity. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclopropylsulfamoyl)-benzoic acid: Lacks the fluorine atom, which may result in different binding properties and biological activity.

    4-Fluorobenzoic acid: Lacks the cyclopropylsulfamoyl group, which can affect its reactivity and applications.

    3-(Cyclopropylsulfamoyl)-4-chlorobenzoic acid: Similar structure but with a chlorine atom instead of fluorine, which can influence its chemical and biological properties.

Uniqueness

3-(Cyclopropylsulfamoyl)-4-fluorobenzoic acid is unique due to the combination of the cyclopropylsulfamoyl group and the fluorine atom. This combination can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound in medicinal chemistry and other fields.

Properties

IUPAC Name

3-(cyclopropylsulfamoyl)-4-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO4S/c11-8-4-1-6(10(13)14)5-9(8)17(15,16)12-7-2-3-7/h1,4-5,7,12H,2-3H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDVPJCXYONAJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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